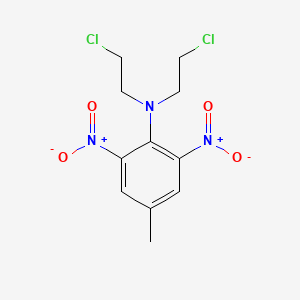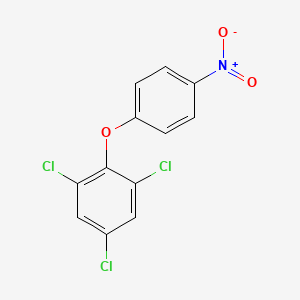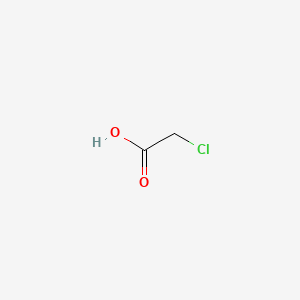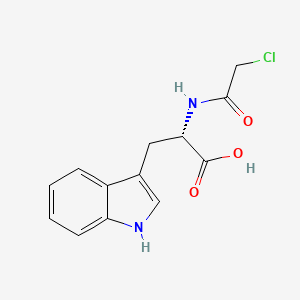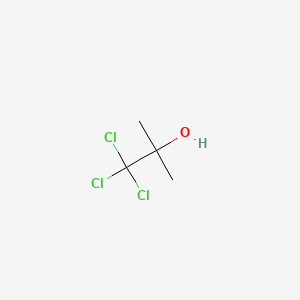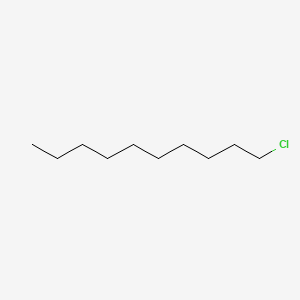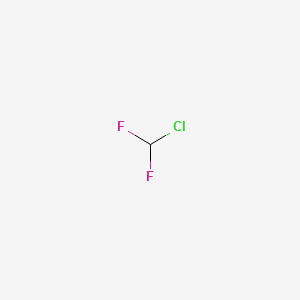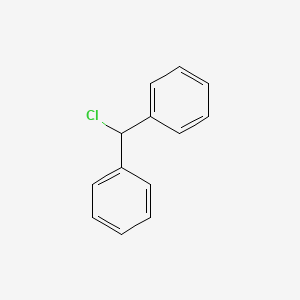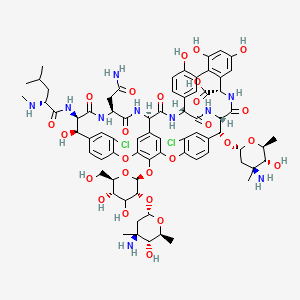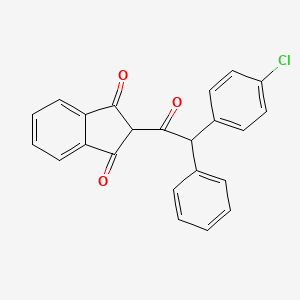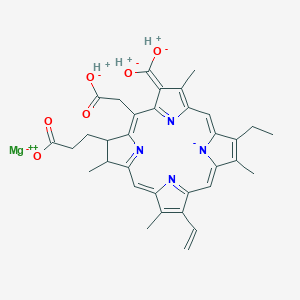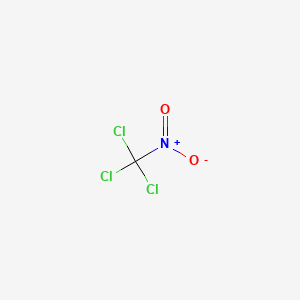
Cefoxitin
Overview
Description
Cefoxitin is a second-generation cephamycin antibiotic developed by Merck & Co., Inc. It is a semi-synthetic, broad-spectrum antibiotic used for parenteral administration. This compound is derived from cephamycin C, which is produced by Streptomyces lactamdurans . It is effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Cefoxitin, a semi-synthetic, broad-spectrum antibiotic, primarily targets the penicillin-binding proteins (PBPs) or transpeptidases . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited , leading to the bactericidal action of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting this pathway, this compound disrupts the structural integrity of the bacterial cell, leading to cell death . The exact downstream effects of this inhibition are complex and involve many genetic and biochemical pathways .
Pharmacokinetics
This compound exhibits a high degree of stability in the presence of beta-lactamases, both penicillinases and cephalosporinases, of gram-negative bacteria . After intravenous administration, this compound is rapidly distributed into the plasma and tissue fluids, and has a serum half-life of 41-59 minutes . The drug is rapidly excreted intact into the urine by glomerular filtration and renal tubular secretion . About 85% of each dose is recovered within the first 3 hours after dosing .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of bacterial cell wall synthesis . This leads to the disruption of the bacterial cell wall structure, resulting in bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . For instance, governance quality has been found to be associated with antibiotic consumption and antimicrobial resistance . Furthermore, the methoxy group in the 7a position provides this compound with a high degree of stability in the presence of beta-lactamases . .
Biochemical Analysis
Biochemical Properties
Cefoxitin is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs), or transpeptidases . By binding to PBPs, this compound prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This results in cell wall death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to penicillin-binding proteins, or transpeptidases . By binding to PBPs, this compound prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis . This prevents the bacteria from maintaining their cell wall structure, leading to cell death.
Temporal Effects in Laboratory Settings
This compound is active against some extended-spectrum beta-lactamase-producing Enterobacterales (ESBL-PE), but has not been evaluated so far in the intensive care unit (ICU) settings . Data upon its pharmacokinetics (PK), tolerance and efficacy in critical conditions are scanty .
Dosage Effects in Animal Models
The acute intravenous LD50 in the adult female mouse and rabbit was about 8.0 g/kg and greater than 1.0 g/kg, respectively . The acute intraperitoneal LD50 in the adult rat was greater than 10.0 g/kg . These data suggest that this compound has a relatively high safety margin in animal models.
Metabolic Pathways
Approximately 85 percent of this compound is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . This compound passes into pleural and joint fluids and is detectable in antibacterial concentrations in bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the bloodstream. It is excreted unchanged by the kidneys, resulting in high urinary concentrations . This compound also passes into pleural and joint fluids and is detectable in antibacterial concentrations in bile .
Subcellular Localization
The subcellular localization of this compound is primarily extracellular due to its mechanism of action. As a beta-lactam antibiotic, this compound targets the bacterial cell wall, which is located outside the bacterial cell membrane . Therefore, this compound does not need to enter the bacterial cell or localize to any specific subcellular compartment to exert its antibacterial effects.
Preparation Methods
Cefoxitin can be synthesized through various methods. One common method involves the base-catalyzed isomerization of this compound to produce ∆3-cefoxitin . Another method involves a four-step synthesis from cephalothin to produce methoxythis compound . Industrial production of this compound sodium for injection involves several steps, including controlling the temperature, adding acetone and methyl alcohol to a reaction tank, cooling, stirring under nitrogen protection, adding this compound acid, decolorizing, filtering, and crystallizing .
Chemical Reactions Analysis
Cefoxitin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions to form different derivatives. Common reagents used in these reactions include base catalysts, oxidizing agents, and reducing agents.
Scientific Research Applications
Cefoxitin has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Employed in studies involving bacterial resistance mechanisms.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
Cefoxitin is often compared with other second-generation cephalosporins and cephamycins. Similar compounds include:
Cefotetan: Another second-generation cephamycin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Properties
IUPAC Name |
(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZEZRFJCJXNZ-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022764 | |
| Record name | Cefoxitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.95e-01 g/L | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of cefoxitin results from inhibition of cell wall synthesis. | |
| Record name | Cefoxitin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
35607-66-0 | |
| Record name | Cefoxitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefoxitin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefoxitin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefoxitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefoxitin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOXITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-167, 149.5 °C | |
| Record name | Cefoxitin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cefoxitin?
A1: this compound exerts its bactericidal effect by disrupting the synthesis of peptidoglycans, essential components of bacterial cell walls. This occurs through the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan assembly. []
Q2: How does this compound overcome resistance mediated by β-lactamases?
A2: this compound exhibits stability against hydrolysis by various β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics. This resistance stems from the presence of a 7α-methoxy group in its structure, hindering the access of β-lactamases to the β-lactam ring. []
Q3: What are the known mechanisms of resistance to this compound?
A3: While this compound demonstrates stability against many β-lactamases, some bacterial strains have developed resistance through:
- Production of metallo-β-lactamases capable of hydrolyzing this compound. []
- Reduced permeability of the bacterial outer membrane, limiting this compound entry. []
- Alterations in PBPs, reducing their binding affinity for this compound. []
- Hyperproduction of chromosomal or plasmid-borne AmpC-type β-lactamases. []
Q4: What is the significance of this compound resistance in Staphylococcus aureus?
A4: this compound resistance in Staphylococcus aureus is often used as a surrogate marker for methicillin resistance. This is because the presence of the mecA gene, conferring methicillin resistance, often correlates with resistance to this compound. [, , ]
Q5: Can this compound resistance be transferred between different bacterial species?
A5: Yes, resistance to this compound, particularly mediated by plasmid-borne β-lactamases or the mecA gene, can be horizontally transferred between bacterial species. This poses a significant challenge in controlling the spread of antibiotic resistance. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound sodium is C16H16N3NaO7S2, and its molecular weight is 441.4 g/mol. []
Q7: Are there any specific structural features of this compound that contribute to its activity?
A7: Yes, several structural features contribute to this compound's activity:
- 7α-methoxy group: Provides stability against hydrolysis by many β-lactamases. []
- 3' leaving group: Influences the stability of the acyl-enzyme complex formed with PBPs, affecting its inhibitory potency. []
Q8: How is the in vitro activity of this compound typically assessed?
A8: The in vitro activity of this compound is commonly assessed through:
- Minimum Inhibitory Concentration (MIC) determination: This method determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain. [, , , ]
- Disk diffusion test: This qualitative method assesses the susceptibility of bacterial isolates to this compound based on the zone of inhibition around a this compound-impregnated disk. [, , , ]
Q9: What types of infections has this compound been investigated for in clinical trials?
A9: this compound has been investigated in clinical trials for a variety of infections, including:
- Skin and soft tissue infections: this compound demonstrated comparable efficacy to other antibiotics like ampicillin/sulbactam in treating complicated skin and soft tissue infections. [, ]
- Diabetic foot infections: this compound, in conjunction with surgical interventions, proved to be a safe and effective treatment option for diabetic foot infections. []
- Post-cesarean endometritis: Studies have investigated the use of this compound for preventing and treating endometritis following cesarean delivery, comparing its effectiveness to other antibiotics. [, , ]
- Abdominal infections: Research has focused on comparing this compound with other antibiotic regimens in treating intra-abdominal infections. [, ]
- Other infections: this compound's efficacy has also been evaluated in other infections, such as bacterial endocarditis and meningitis, though its penetration into the cerebrospinal fluid is limited. [, ]
Q10: How is this compound eliminated from the body?
A10: this compound is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



